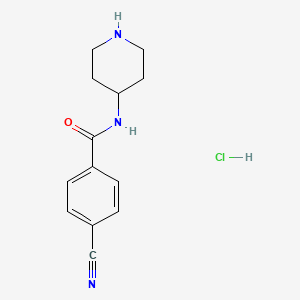

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyano-N-piperidin-4-yl-benzamide hydrochloride” is a chemical compound with the molecular formula C13H16ClN3O . It is used for research purposes.

Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-Cyano-N-piperidin-4-yl-benzamide hydrochloride”, has been a topic of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “4-Cyano-N-piperidin-4-yl-benzamide hydrochloride” is represented by the formula C13H16ClN3O . The average mass of the molecule is 265.739 Da .Chemical Reactions Analysis

“4-Cyano-N-piperidin-4-yl-benzamide hydrochloride” is a reactant for the synthesis of various compounds . It is used in the synthesis of CCR5 antagonists derived at the N-terminal of the piperidine ring, substituted piperidines as ligands of chemokine receptor 5, and inhibitors of HIV-1 .Scientific Research Applications

Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity

A study conducted by Sugimoto et al. (1990) focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (anti-AChE) activity. The substitution of the benzamide with bulky moieties significantly increased activity, highlighting the importance of the nitrogen atom's basic quality in piperidine for enhancing activity. One derivative, in particular, showed high potency as an inhibitor of acetylcholinesterase, suggesting its potential as an antidementia agent. This work demonstrates the relevance of piperidine derivatives in developing therapeutic agents targeting neurological conditions like dementia and Alzheimer's disease (Sugimoto et al., 1990).

Phosphoric Triamides Synthesis and Structural Analysis

Gholivand et al. (2005) presented the synthesis and structural analysis of two new phosphoric triamides derived from the reaction of N-benzoylphosphoramidic dichloride with piperidine and 4-methylpiperidine. These compounds were characterized by various spectroscopic methods, revealing interesting structural features and the potential for further exploration in the context of organophosphorus chemistry (Gholivand et al., 2005).

2-Aminopyrimidinones Synthesis and Self-Assembly

The research by Bararjanian et al. (2010) explored the synthesis of 2-aminopyrimidinones through a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate or hydrochloride in the presence of piperidine. This study highlighted the compounds' self-assembly and hydrogen bonding, indicating their potential applications in material science and supramolecular chemistry (Bararjanian et al., 2010).

Novel CCR5 Antagonists and Synthesis

A study by Bi (2014) focused on the synthesis of novel non-peptide CCR5 antagonists involving N-allyl-4-chloro-N-(piperidin-4-yl)benzamide derivatives. These compounds were evaluated for their potential in treating conditions like HIV infection, showcasing the role of piperidine derivatives in developing new therapeutic agents targeting the CCR5 receptor (Bi, 2014).

Cytotoxic and Anticancer Agents

Dimmock et al. (1998) synthesized a series of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and related compounds, exploring their cytotoxicity toward various cancer cell lines. This study revealed that certain piperidine derivatives exhibit significant cytotoxicity, identifying them as a novel class of anticancer agents. The findings underscore the importance of piperidine derivatives in cancer research and the development of new anticancer therapies (Dimmock et al., 1998).

properties

IUPAC Name |

4-cyano-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWAHJKFANFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2758892.png)

![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2758895.png)

![4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2758896.png)

![2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2758900.png)

![N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B2758905.png)

![N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2758907.png)

![7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2758908.png)

![1,3-Benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2758911.png)

![N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide](/img/structure/B2758914.png)